
ROS inducer 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ROS inducer 1: is a small molecule compound known for its ability to induce the production of reactive oxygen species (ROS) in various biological systems. Reactive oxygen species are chemically reactive molecules containing oxygen, such as hydroxyl radicals, superoxide anions, singlet oxygen, and hydrogen peroxide. These species play crucial roles in cellular signaling and homeostasis but can also cause oxidative damage when produced in excess.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ROS inducer 1 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is typically synthesized through a series of condensation and cyclization reactions. For example, the synthesis may begin with the condensation of an aromatic aldehyde with a primary amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form a heterocyclic ring system, which is a crucial part of the this compound structure.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and halogenation to achieve the desired chemical properties of this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistent product quality. Common techniques used in industrial production include:
Batch Reactors: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the purity and identity of this compound
化学反应分析
Types of Reactions: ROS inducer 1 undergoes various chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, leading to the formation of reactive oxygen species such as hydroxyl radicals and superoxide anions.
Reduction: Under certain conditions, this compound can be reduced to form different chemical species.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used to induce oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are examples of reducing agents used in reduction reactions.
Catalysts: Transition metal catalysts such as palladium and platinum are often employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxyl radicals and superoxide anions, while reduction reactions may yield different reduced forms of this compound .
科学研究应用
Chemistry: ROS inducer 1 is used in chemical research to study the mechanisms of oxidative stress and the role of reactive oxygen species in various chemical reactions. It serves as a model compound to investigate the effects of ROS on different chemical systems.
Biology: In biological research, this compound is employed to study the effects of oxidative stress on cellular processes. It is used to induce ROS production in cell cultures and animal models to investigate the role of ROS in cell signaling, apoptosis, and other cellular functions.
Medicine: this compound has potential applications in cancer therapy. It is used to induce oxidative stress in cancer cells, leading to cell death through mechanisms such as apoptosis and autophagy. The compound is also studied for its potential to enhance the efficacy of other cancer treatments, such as chemotherapy and radiotherapy.
Industry: In agriculture, this compound is used as a fungicide to control bacterial infections in crops. It has been shown to be effective against various plant pathogens, including Xanthomonas axonopodis pv. citri and Pseudomonas syringae pv. actinidiae. The compound induces ROS production in bacterial cells, leading to their death and preventing the spread of infections .
作用机制
ROS inducer 1 exerts its effects by inducing the production of reactive oxygen species within cells. The molecular targets and pathways involved include:
Mitochondrial Respiratory Chain: this compound can enhance the production of ROS in the mitochondrial respiratory chain, leading to increased oxidative stress.
NADPH Oxidase: The compound can activate NADPH oxidase, an enzyme complex that generates superoxide anions from molecular oxygen.
Cell Signaling Pathways: this compound can modulate various cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which are involved in cellular responses to oxidative stress .
相似化合物的比较
Piplartine: A naturally occurring product known for its cytotoxic and ROS-inducing properties.
Furoxan: A class of compounds that act as nitric oxide donors and ROS inducers.
Arsenic Trioxide: A compound used in cancer therapy that induces ROS production and apoptosis in cancer cells.
Uniqueness of ROS inducer 1: this compound is unique in its ability to selectively induce ROS production in specific biological systems, making it a valuable tool for studying oxidative stress and its effects.
属性
分子式 |
C24H27FN4O |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C24H27FN4O/c25-18-5-7-19(8-6-18)28-15-13-27(14-16-28)11-10-24(30)29-12-9-21-20-3-1-2-4-22(20)26-23(21)17-29/h1-8,26H,9-17H2 |
InChI 键 |
RSIKPNFDYSSUMS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCN4CCN(CC4)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



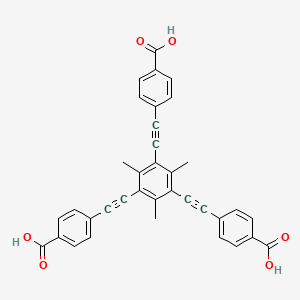
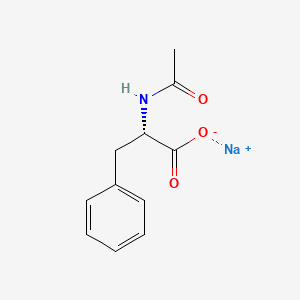
![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)
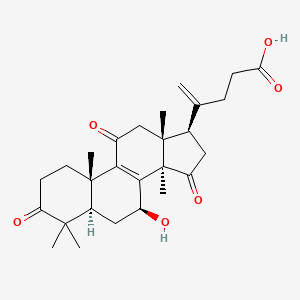
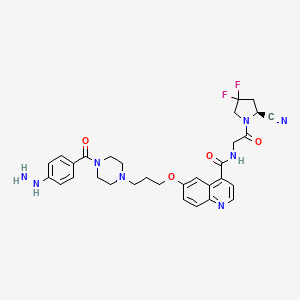
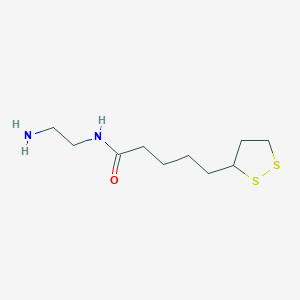
![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)
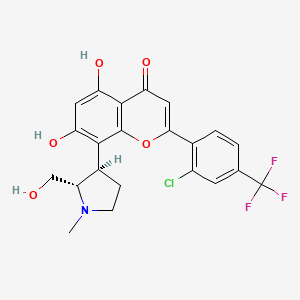

![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)


